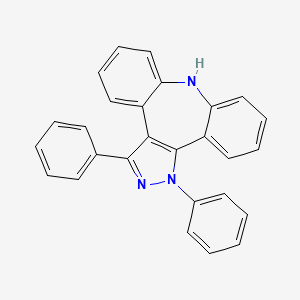

1,8-Dihydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine

Description

Chemical Classification and Nomenclature

1,8-Dihydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine belongs to the class of fused polycyclic heteroaromatic compounds. Its systematic IUPAC name reflects the sequential fusion of three rings: a dibenzazepine core, a pyrazole ring, and two phenyl substituents. The numbering and ring fusion are critical to its nomenclature:

- Dibenzo(b,f)azepine : A bicyclic system where two benzene rings (positions b and f) are fused to a seven-membered azepine ring.

- Pyrazolo(3,4-d) : A pyrazole ring fused at the 3,4-positions to the azepine moiety.

- 1,8-Dihydro : Indicates partial saturation at the 1,8-positions of the azepine ring.

- 1,3-Diphenyl : Two phenyl groups attached to the 1- and 3-positions of the pyrazole ring.

The compound is also identified by alternative names and identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 85008-85-1 |

| Molecular Formula | $$ \text{C}{27}\text{H}{21}\text{N}_{3} $$ |

| Molecular Weight | 387.5 g/mol |

| PubChem CID | 3069655 |

| DSSTox Substance ID | DTXSID801005344 |

Synonyms include 1,3a,8,12b-tetrahydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine and diphenyl-1,3 tetrahydro-1,3a,8,12b (dibenzo(b,f)pyrazolo(3,4-d))azepine.

Historical Context of Pyrazolo-Azepine Chemistry

The synthesis of dibenzo[b,f]azepine derivatives dates to the late 19th century, with Thiele and Holzinger’s pioneering work on cyclisation reactions using polyphosphoric acid. Early methods focused on thermal cyclisation of diaminobibenzyl precursors, yielding partially saturated azepines. The introduction of catalytic dehydrogenation in the 20th century enabled access to fully aromatic systems, though yields remained modest (20–50%).

Advances in transition-metal catalysis revolutionized the field. For example, Buchwald–Hartwig amination and Mizoroki–Heck coupling allowed regioselective construction of dibenzo[b,f]azepines. These methods facilitated the incorporation of substituents at specific positions, critical for tailoring electronic and steric properties. The pyrazolo[3,4-d]azepine subclass emerged more recently, driven by the pharmacological potential of pyrazole-containing heterocycles. The target compound’s synthesis likely involves multi-step strategies, such as:

- Ring-closing metathesis : To form the azepine core.

- Cyclocondensation : For pyrazole ring fusion.

- Cross-coupling reactions : To introduce phenyl groups.

Significance in Heterocyclic Chemistry

The structural hybridity of this compound offers unique advantages in heterocyclic chemistry:

- Electronic Modularity : The conjugated π-system and nitrogen lone pairs enable tunable electronic properties, making it suitable for optoelectronic applications.

- Pharmacophore Potential : Pyrazolo-azepine frameworks are prevalent in kinase inhibitors, such as epidermal growth factor receptor (EGFR) inhibitors. For instance, pyrazolo[3,4-d]pyrimidine derivatives exhibit IC$$_{50}$$ values as low as 0.016 µM against EGFR.

- Synthetic Versatility : The scaffold accommodates diverse substituents at the 1-, 3-, and aryl positions, enabling structure-activity relationship (SAR) studies.

Table 1 highlights key structural features and their chemical implications:

| Structural Feature | Chemical Implication |

|---|---|

| Dibenzo[b,f]azepine core | Enhances planarity and π-stacking |

| Pyrazole ring | Introduces hydrogen-bonding sites |

| 1,3-Diphenyl substituents | Modulates lipophilicity and steric bulk |

Research Objectives and Scope

Current research objectives focus on:

- Synthetic Optimization : Developing efficient catalytic routes to reduce step counts and improve yields.

- Electronic Characterization : Analyzing absorption/emission spectra for potential use in materials science.

- Biological Profiling : Investigating interactions with biological targets (e.g., kinases) while excluding dosage/toxicity studies per guidelines.

- Computational Modeling : Using density functional theory (DFT) to predict reactivity and binding modes.

The scope excludes clinical applications but emphasizes structural and mechanistic insights. Future directions may explore functionalization at the 8- and 12b-positions to further modulate electronic properties.

Properties

CAS No. |

85008-87-3 |

|---|---|

Molecular Formula |

C27H19N3 |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

3,5-diphenyl-3,4,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaene |

InChI |

InChI=1S/C27H19N3/c1-3-11-19(12-4-1)26-25-21-15-7-9-17-23(21)28-24-18-10-8-16-22(24)27(25)30(29-26)20-13-5-2-6-14-20/h1-18,28H |

InChI Key |

JCFSTMXHBLXIQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C2C4=CC=CC=C4NC5=CC=CC=C53)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Details

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Hydrazono chloride (nitrile imine precursor) generation | Benzene or toluene | Reflux (~80-110 °C) | 16 hours | Triethylamine as base |

| 2 | Cycloaddition with imino stilbene | Same as above | Reflux | 16 hours | Forms pyrazolo-dibenzazepine scaffold |

| 3 | Optional dehydrogenation | THF + chloranil | Reflux | 24 hours | To convert dihydro to fully aromatic |

- The product is isolated by solvent evaporation and recrystallization from ethanol.

- The hydrochloride salt of the compound melts at 246 °C, indicating purity and stability.

This method remains a benchmark for preparing the parent pyrazolo-dibenzazepine structure, including the 1,8-dihydro derivative.

Alternative Synthetic Routes and Modifications

Three-Step Synthesis via Nucleophilic Addition and Buchwald–Hartwig Coupling

A more recent approach for related dibenzazepine derivatives involves:

- Nucleophilic addition of o-nitrobenzyl chlorides to 2-chlorobenzaldehydes using tetrakis(dimethylamino)ethylene (TDAE) as a mild reductant.

- Reduction of the nitro group to form 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediates.

- Intramolecular Buchwald–Hartwig amination to close the azepine ring and form the dibenzazepine scaffold.

Though this method was demonstrated for 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives, the strategy is adaptable for pyrazolo-fused dibenzazepines by modifying the starting materials and coupling partners.

Hydrazide and Carbohydrazide Intermediates for Functionalized Derivatives

Another synthetic strategy involves:

- Conversion of dibenzoazepine derivatives to 5H-dibenzo[b,f]azepine-5-carbohydrazide via reaction with phosgene and hydrazine hydrate.

- Subsequent acylation with acid chlorides to form N′-benzoyl carbohydrazide derivatives.

- Cyclization to oxadiazole or other heterocyclic derivatives by refluxing in phosphorus oxychloride.

While this method targets functionalized dibenzoazepines, it provides insight into the manipulation of the azepine core and could be adapted for pyrazolo derivatives.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The Huisgen method remains the most direct and classical route to the target compound, with reproducible yields and well-characterized products.

- Modern coupling methods (e.g., Buchwald–Hartwig) offer milder conditions and better functional group tolerance, facilitating the synthesis of substituted analogs.

- Safety considerations include handling of hydrazono chlorides, phosgene, and chloranil, as well as the use of inert solvents like benzene or toluene.

- Purification typically involves recrystallization from ethanol or chromatographic techniques.

- Characterization data such as melting points, crystallographic data (CCDC references), and spectroscopic analysis confirm the structure and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1,8-dihydrodibenzo[b,f]pyrazolo[3,4-d]azepine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazines for condensation reactions and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds.

Scientific Research Applications

1,3-Diphenyl-1,8-dihydrodibenzo[b,f]pyrazolo[3,4-d]azepine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

Mechanism of Action

The mechanism by which 1,3-Diphenyl-1,8-dihydrodibenzo[b,f]pyrazolo[3,4-d]azepine exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key distinctions between the target compound and structurally analogous pyrazolo-fused bicyclic systems:

Pharmacological Activity

- Anticancer Activity : Pyrazolo[3,4-d]pyrimidin-4-ones (e.g., 10e ) exhibit potent activity against MCF-7 breast cancer (IC50 = 11 µM) via kinase inhibition (e.g., EGFR, CDK) . In contrast, the target compound lacks empirical data, though its dibenzo-azepine core may enhance DNA intercalation or protein binding due to extended aromaticity.

- Kinase Inhibition : Pyrazolo[3,4-d]pyrrolopyridazines are optimized as IRAK4 inhibitors for inflammatory diseases , whereas pyrazolo[3,4-d]pyrimidines mimic purines to compete with ATP in kinase domains . The target compound’s steric bulk from diphenyl groups may limit kinase selectivity but improve allosteric modulation.

Pharmacokinetic and Solubility Profiles

- Solubility: Pyrazolo[3,4-d]pyrimidines face significant aqueous solubility challenges, necessitating albumin nanoparticles or liposomes (e.g., LP-2) to enhance bioavailability . The target compound’s larger hydrophobic scaffold likely exacerbates solubility issues, suggesting similar nanoformulation strategies would be critical.

- Stability: Encapsulated pyrazolo[3,4-d]pyrimidines in human serum albumin (HSA) nanoparticles show sustained release and stability over 72 hours , a model applicable to the target compound if synthesized.

Biological Activity

1,8-Dihydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine, a compound with the CAS number 85008-87-3, has garnered attention for its potential biological activities. This compound belongs to a class of pyrazolo derivatives that are being investigated for various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, summarizing key findings from diverse research studies and presenting relevant data.

- Molecular Formula : C27H19N3

- Molar Mass : 385.46 g/mol

- Boiling Point : 596.052°C

- Flash Point : 314.281°C

These properties indicate that the compound is relatively stable at high temperatures, which is relevant for its handling in laboratory settings.

Research has indicated that this compound may exhibit several biological activities:

- Antitumor Activity : Some studies suggest that this compound may have potential as an antitumor agent. It is hypothesized to interact with specific cellular pathways involved in cancer progression.

- Cardiovascular Effects : Preliminary findings indicate potential cardiovascular benefits, including vasorelaxant and heart-rate-reducing effects. These effects are particularly important in the context of developing treatments for hypertension and related conditions.

Case Studies and Research Findings

- Antitumor Studies :

- Cardiovascular Research :

Comparative Biological Activity Table

Q & A

Q. What are the key synthetic challenges in forming the seven-membered azepine ring in 1,8-Dihydro-1,3-diphenyldibenzo(b,f)pyrazolo(3,4-d)azepine?

The synthesis of the azepine ring often faces challenges in regioselectivity and controlling ring size. For example, hydrazinolysis of 3,5-diphenylpyrano[3,4-c]pyrazole-8(1H)-one can lead to unintended byproducts like 6-amino-1,6-dihydro-3,5-diphenyl-7H-pyrazolo[3,4-c]pyridin-7-one due to competing cyclization pathways . Acid catalysts (HCl, p-toluenesulfonic acid) and solvent choice (ethanol vs. ether) critically influence reaction outcomes. NMR and mass spectrometry are essential for verifying structural integrity .

Q. How can researchers optimize reaction conditions for high-yield synthesis of pyrazolo[3,4-d]azepine derivatives?

Key parameters include:

- Catalyst selection : Hydrochloric acid promotes cyclization but may require stoichiometric control to avoid side reactions .

- Solvent polarity : Ethanol facilitates reflux conditions for hydrazine-based condensations, while ethers improve selectivity in hydrazone formation .

- Temperature and time : Reflux for 4–6 hours balances yield and purity, as shown in the synthesis of 4,7-dihydro-3,5-diphenylpyrazolo[3,4-d][1,2]diazepin-8(1H)-one .

Q. What spectroscopic techniques are most reliable for characterizing pyrazolo[3,4-d]azepine derivatives?

- ¹H/¹³C NMR : Distinguishes between regioisomers by analyzing aromatic proton splitting patterns and carbonyl carbon shifts (e.g., δ ~160–170 ppm for lactam carbonyls) .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation pathways, critical for verifying fused-ring systems .

Advanced Research Questions

Q. How can contradictory data in reaction outcomes be resolved during pyrazolo[3,4-d]azepine synthesis?

Discrepancies often arise from competing reaction pathways. For instance, hydrazinolysis of pyranopyrazole derivatives may yield pyridinone byproducts instead of diazepines due to acid-catalyzed rearrangements . Mitigation strategies:

Q. What methodologies enhance the aqueous solubility of pyrazolo[3,4-d]azepine derivatives for in vivo studies?

Prodrug strategies are effective:

Q. How can molecular dynamics (MD) simulations guide the design of pyrazolo[3,4-d]azepine-based kinase inhibitors?

MD studies reveal binding kinetics and conformational stability:

- Binding pocket analysis : Identify key residues (e.g., Abl kinase’s ATP-binding site) for optimizing hydrogen-bond interactions .

- Free-energy perturbation (FEP) : Predicts affinity changes for substitutions at the 4-amino position of pyrazolo[3,4-d]pyrimidines .

Q. What strategies address metabolic instability in pyrazolo[3,4-d]azepine derivatives during preclinical testing?

- CYP450 profiling : Identify major metabolic pathways (e.g., oxidative dechlorination in pyrazolo[3,4-d]pyrimidines) .

- Structural shielding : Introduce electron-withdrawing groups (e.g., -CF₃) at metabolically labile positions to block oxidation .

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate the anticholinesterase activity of pyrazolo[3,4-d]azepine derivatives?

- Ellman’s method : Measure acetylcholinesterase (AChE) inhibition via thiocholine production (λ = 412 nm) .

- Dose-response curves : Use IC₅₀ values to compare potency; pyrazolo[3,4-d]pyrimidines with 4-amino substituents showed IC₅₀ < 1 μM in AChE inhibition .

Q. What statistical approaches are recommended for analyzing contradictory cytotoxicity data across cell lines?

Q. How can researchers validate target engagement of pyrazolo[3,4-d]azepine derivatives in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.